molecular formula C12H7ClN2O2 B14255787 6-Chloro-1-oxo-1,10-phenanthrolin-1-ium-10(1H)-olate CAS No. 188754-59-8

6-Chloro-1-oxo-1,10-phenanthrolin-1-ium-10(1H)-olate

Cat. No.: B14255787
CAS No.: 188754-59-8
M. Wt: 246.65 g/mol
InChI Key: KWRLXPVDOPQACJ-UHFFFAOYSA-N
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Description

5-Chloro-1,10-phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,10-phenanthroline 1,10-dioxide typically involves the oxidation of 5-Chloro-1,10-phenanthroline. One common method is the use of peroxomonosulfate ion (PMS) in aqueous solution under neutral conditions . Another method involves the use of elemental fluorine as an oxidant .

Industrial Production Methods

While specific industrial production methods for 5-Chloro-1,10-phenanthroline 1,10-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,10-phenanthroline 1,10-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to further oxidized derivatives, while substitution reactions can yield a variety of functionalized phenanthroline compounds.

Scientific Research Applications

5-Chloro-1,10-phenanthroline 1,10-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,10-phenanthroline
  • 5-Amino-1,10-phenanthroline
  • 5-Nitro-1,10-phenanthroline
  • 4,7-Dichloro-1,10-phenanthroline

Uniqueness

5-Chloro-1,10-phenanthroline 1,10-dioxide is unique due to the presence of both a chlorine atom and two oxygen atoms in its structure. This combination enhances its reactivity and makes it a versatile compound for various applications. Its ability to chelate metal ions and inhibit metallopeptidases sets it apart from other similar compounds .

Properties

CAS No.

188754-59-8

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

6-chloro-10-oxido-1,10-phenanthrolin-1-ium 1-oxide

InChI

InChI=1S/C12H7ClN2O2/c13-10-7-8-3-1-5-14(16)11(8)12-9(10)4-2-6-15(12)17/h1-7H

InChI Key

KWRLXPVDOPQACJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C3C(=CC=C[N+]3=O)C=C(C2=C1)Cl)[O-]

Origin of Product

United States

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